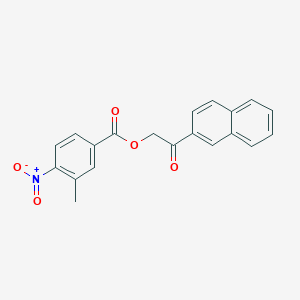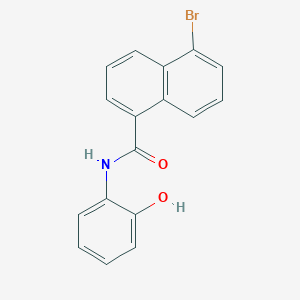![molecular formula C14H11Cl2FO2 B5843950 {3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)
{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DCFM and is synthesized using a specific method that involves the use of different reagents. In
Wirkmechanismus
The mechanism of action of DCFMs is not fully understood, but research has shown that they function by inhibiting specific enzymes involved in cell growth and proliferation. DCFMs have been found to inhibit the activity of enzymes such as topoisomerase II and HDAC, which are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DCFMs have been found to have different biochemical and physiological effects depending on the type of cell they are targeting. In cancer cells, DCFMs have been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In fungi and bacteria, DCFMs have been found to disrupt the cell wall and membrane, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
DCFMs have several advantages for lab experiments, including their broad spectrum of activity against different types of cells, their ability to inhibit specific enzymes involved in cell growth and proliferation, and their potential for the development of new antibiotics. However, DCFMs also have some limitations, including their potential toxicity and the need for further research to fully understand their mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DCFMs, including the development of new synthetic methods for the production of DCFMs, the exploration of their potential as antitumor agents, antifungal agents, and antibacterial agents, and the investigation of their mechanism of action. Additionally, further research is needed to understand the potential toxicity of DCFMs and to develop strategies to minimize any adverse effects.
Synthesemethoden
The synthesis of DCFM involves the use of different reagents, including 3,5-dichloro-4-hydroxybenzaldehyde, 2-fluorobenzyl alcohol, and sodium borohydride. The reaction is carried out in the presence of a solvent, such as methanol or ethanol, and a catalyst, such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then reduced to form DCFM.
Wissenschaftliche Forschungsanwendungen
DCFMs have been extensively studied for their potential applications as antitumor agents, antifungal agents, and antibacterial agents. Research has shown that DCFMs have a broad spectrum of activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, DCFMs have been found to be effective against different types of fungi and bacteria, making them a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
[3,5-dichloro-4-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGVURVNSHFYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

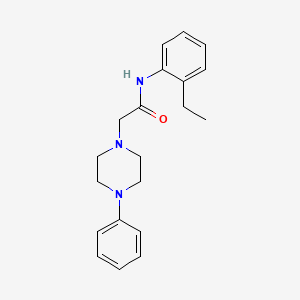
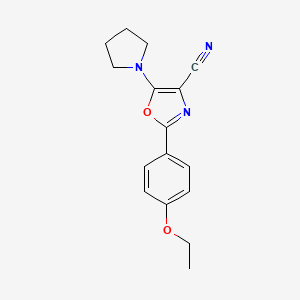
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-[1-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B5843901.png)
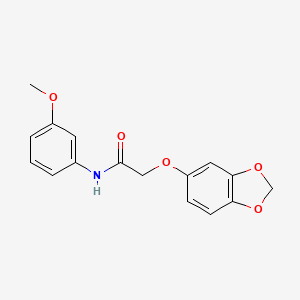
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
![1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5843920.png)
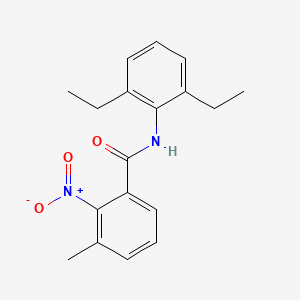
![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)

![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)
